![molecular formula C21H21ClN2O3 B2726351 3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023497-45-1](/img/structure/B2726351.png)
3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodiazepines are a class of psychoactive drugs with a core chemical structure consisting of a fusion between a benzene ring and a diazepine ring . They are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Synthesis Analysis
Benzodiazepines can be synthesized using various methods. One such method involves the reaction of 7-bromo-3-chloro-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with corresponding alcohols .Molecular Structure Analysis
The molecular structure of benzodiazepines consists of a benzene ring fused to a diazepine ring . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions. For instance, they can be used as ligands in the preparation of organometallic and metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can vary depending on the specific compound. For instance, diazepam has a molecular weight of 284.740 .Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Mechanism of Action
Benzodiazepines, including compounds with similar structures to the one mentioned, are known for their action on the central nervous system (CNS). They typically exert their effects by enhancing the efficiency of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This mechanism of action is crucial in researching CNS disorders and potential therapeutic applications (Heizmann & Ziegler, 1981).
Pharmacokinetics and Metabolism
Studies on benzodiazepines often focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, the metabolism of benzodiazepines can provide insights into how similar compounds might be processed in the body, including the identification of metabolites and the impact of first-pass metabolism. Understanding these aspects is essential for developing new medications with optimal efficacy and safety profiles (Moosmann et al., 2013).
Therapeutic Applications and Safety
Research into benzodiazepines and related compounds often explores their therapeutic potential for treating various conditions, such as anxiety, insomnia, and seizure disorders. Investigations into the efficacy, safety, and tolerability of these compounds, as well as their effects on sleep architecture and CNS functions, contribute valuable data for clinical use. However, it's also critical to study the potential for dependence, withdrawal, and other adverse effects to ensure safe and effective use (Tietz et al., 1981).
Innovative Applications
Emerging research may explore novel uses of benzodiazepine derivatives, including their potential in treating neurological diseases, their role in anesthesia, and their impact on specific CNS pathways. Studies on the interaction between benzodiazepines and other neurotransmitter systems, such as serotonin, could open new avenues for treating complex psychiatric and neurological disorders (Hodges et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-21(2)9-15-18(17(26)10-21)19(12-4-3-5-16(25)20(12)27)24-14-8-11(22)6-7-13(14)23-15/h3-8,19,23-25,27H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOSAJAJDNYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=C(C(=CC=C4)O)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.